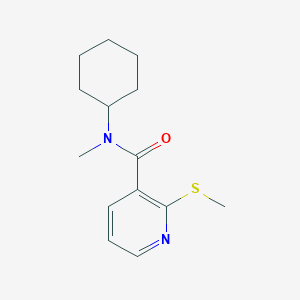

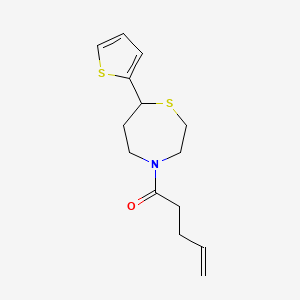

![molecular formula C11H11ClN2O3S B2982735 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene CAS No. 1017498-05-3](/img/structure/B2982735.png)

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis

The molecular structure of this compound involves an aromatic ring, which is a common feature in organic chemistry . The aromatic ring is regenerated from a cationic intermediate by the loss of a proton .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . In the case of this compound, electrophilic aromatic substitution is the most common type of reaction .Aplicaciones Científicas De Investigación

Environmental Science Applications

The study on the transformation mechanism of benzophenone-4 (BP-4) in chlorinated water reveals the formation of various chlorinated by-products due to reactions such as chlorine substitution and oxidation. This research highlights the environmental fate of organic compounds in treated water systems, suggesting similar potential investigations for 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene in environmental matrices (Xiao et al., 2013).

Synthetic Chemistry Applications

Sulfonylation Reactions : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation demonstrates the potential for using ionic liquids as solvents and catalysts in sulfonylation reactions, which could be relevant for derivatives of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene (Nara et al., 2001).

Electro-organic Synthesis : The electro-oxidation of catechols in the presence of benzenesulfinic acid to form new sulfone derivatives provides insight into electro-organic synthesis methods that could be applied to the synthesis of sulfone derivatives of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene (Nematollahi & Rahchamani, 2002).

Materials Science Applications

The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water showcases the potential for synthesizing functional materials for environmental remediation. Such methodologies could be adapted for the removal of related compounds, including 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene, from aquatic environments (Zhou et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRNAUZVUZIGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)